molecular formula C12H17FO2 B13610508 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13610508
M. Wt: 212.26 g/mol
InChI Key: UQCJAZUOAVSDBW-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a dimethylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxybenzaldehyde, which is then subjected to a Grignard reaction with 2,2-dimethylpropan-1-ol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like NaOH (Sodium hydroxide), KCN (Potassium cyanide)

Major Products

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyacetophenone

Uniqueness

Compared to similar compounds, 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the dimethylpropanol moiety differentiates it from other fluorinated and methoxylated phenyl compounds, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H17FO2

Molecular Weight

212.26 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C12H17FO2/c1-12(2,8-14)7-9-4-5-11(15-3)10(13)6-9/h4-6,14H,7-8H2,1-3H3

InChI Key

UQCJAZUOAVSDBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)F)CO

Origin of Product

United States

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